molecular formula C18H18N4O6S B12169436 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12169436
M. Wt: 418.4 g/mol
InChI Key: YWEWGTVPWSQTJY-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in biochemical assays and imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the benzoxadiazole ring.

    Attachment of the Sulfonyl Group: The benzoxadiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with the Benzodioxepine Carboxamide: The final step involves coupling the sulfonylated benzoxadiazole with the benzodioxepine carboxamide under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in imaging studies to track biological processes at the cellular level.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with proteins and nucleic acids, making it useful in biochemical assays. The sulfonyl group can enhance the compound’s binding affinity to certain targets, while the benzodioxepine carboxamide structure provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide: Shares the benzoxadiazole and sulfonyl groups but differs in the core structure.

    N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide: Similar in structure but with a different core ring system.

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of the benzoxadiazole moiety with the benzodioxepine carboxamide structure. This combination imparts specific fluorescent properties and binding affinities that are not found in other similar compounds .

Properties

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18N4O6S/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23)

InChI Key

YWEWGTVPWSQTJY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43)OC1

Origin of Product

United States

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